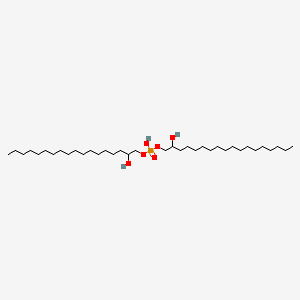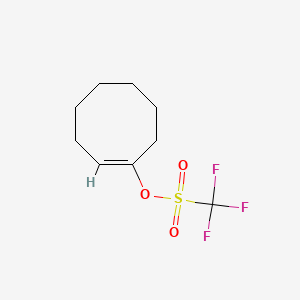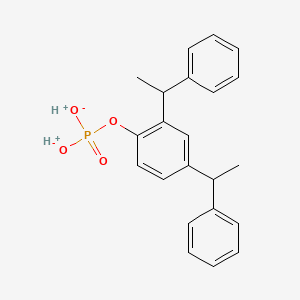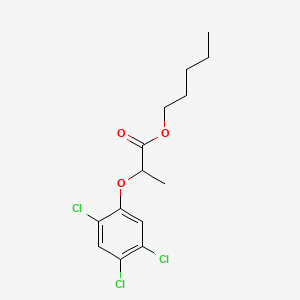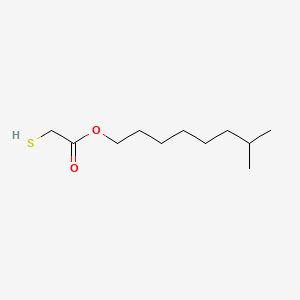
Isononyl mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononyl mercaptoacetate is an organic compound with the molecular formula C11H22O2S. It is an ester derived from mercaptoacetic acid and isononyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of plasticizers and stabilizers for polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isononyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with isononyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous processing techniques. One common method includes the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isononyl alcohol. The crude ester is then purified through vacuum distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isononyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to mercaptoacetic acid and isononyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Mercaptoacetic acid and isononyl alcohol.
Substitution: Various substituted mercaptoacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isononyl mercaptoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the production of plasticizers and stabilizers for polymers, enhancing the flexibility and durability of plastic products
Wirkmechanismus
The mechanism of action of isononyl mercaptoacetate involves its interaction with various molecular targets. The mercapto group (-SH) in the compound can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This property is exploited in its use as a stabilizer in polymer chemistry, where it helps prevent the degradation of polymers by reacting with free radicals and other reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isooctyl mercaptoacetate: Similar in structure but derived from isooctyl alcohol.
Ethyl thioglycolate: An ester of mercaptoacetic acid with ethyl alcohol.
Butyl 3-mercaptopropionate: Contains a mercapto group and a propionate ester.
Uniqueness
Isononyl mercaptoacetate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like isooctyl mercaptoacetate provides it with different solubility and reactivity characteristics, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
84051-96-7 |
|---|---|
Molekularformel |
C11H22O2S |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
7-methyloctyl 2-sulfanylacetate |
InChI |
InChI=1S/C11H22O2S/c1-10(2)7-5-3-4-6-8-13-11(12)9-14/h10,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
NAKWOGACFRMZIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



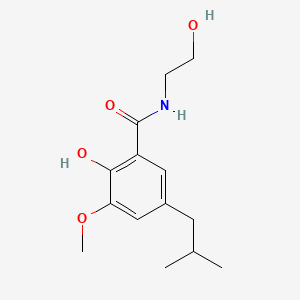
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

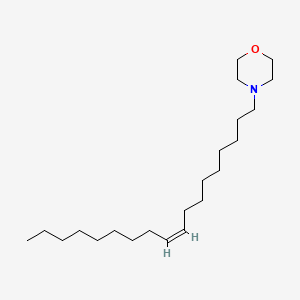
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
